

An In-depth Technical Guide to P2Y14 Receptor Expression in Tissues

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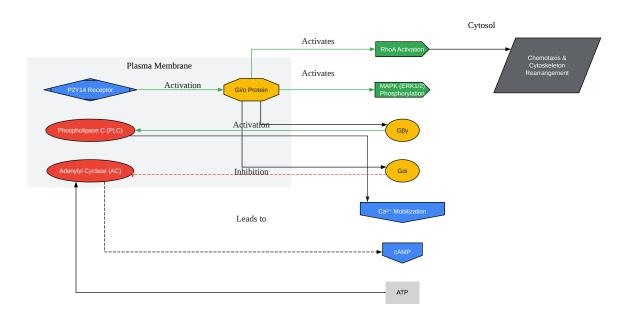
Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the tissue and cellular expression of the P2Y14 receptor (P2Y14R), a G protein-coupled receptor activated by UDP-sugars like UDP-glucose.[1][2] The document details its signaling pathways, summarizes its expression across various tissues in a quantitative format, and provides cited experimental methodologies.

P2Y14 Receptor Signaling Pathways

The P2Y14 receptor is primarily coupled to the Gαi subunit of heterotrimeric G proteins.[2][3] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] Beyond this canonical pathway, P2Y14R activation has been shown to engage other significant signaling cascades, including the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, specifically ERK1/2, and RhoA activation, which is crucial for cytoskeleton rearrangement and cell migration.[1][2] In certain cellular contexts, signaling can also involve Phospholipase C (PLC) and subsequent calcium mobilization, often mediated by the Gβγ subunits of the dissociated G protein.[1][4]





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P2Y14 Receptor canonical and non-canonical signaling pathways.

Tissue and Cell Type Expression of P2Y14 Receptor

The P2Y14 receptor exhibits a broad but distinct expression pattern. It is prominently found in immune cells, epithelial cells, adipose tissue, and the gastrointestinal tract.[1][6] The following table summarizes the expression levels of P2Y14R mRNA and protein across various human and rodent tissues as documented in scientific literature.



Tissue/Cell Type	System	Expression Level (mRNA)	Expression Level (Protein)	Species	Citation(s)
Immune System					
Neutrophils	Immune	High / Abundant	Demonstrate d Functional Activity	Human, Mouse	[1][2][5]
Lymphocytes (T-cells > B- cells)	Immune	High	Demonstrate d Functional Activity	Human, Mouse	[1][3]
Monocytes / Macrophages	Immune	Detected	Detected	Human, Mouse	[4][5]
Dendritic Cells (immature)	Immune	High	Detected	Human	[1]
Mast Cells	Immune	Detected	Demonstrate d Functional Activity	Rat	[1]
Spleen	Immune	High	Not specified	Human, Rat, Mouse	[1][3][7]
Bone Marrow	Immune	Detected	Not specified	Human	[8]
Respiratory System					
Lung	Respiratory	Intermediate to High	Detected	Human	[7][9][10]
Airway Epithelial Cells	Respiratory	Detected	Demonstrate d Functional Activity	Human	[1][9][11]
Alveolar Epithelial	Respiratory	Detected	Demonstrate d Functional	Human	[1][9]





Type II Cells			Activity		
Lung Eosinophils	Respiratory	Very High	Demonstrate d Functional Activity	Mouse	[12]
Digestive System					
Stomach	Digestive	High	Demonstrate d Functional Activity	Human, Rat	[6][7][13]
Intestine (Small & Large)	Digestive	High	Not specified	Human, Rat	[6][7][13]
Gastrointestin al Smooth Muscle	Digestive	Detected	Not specified	General	[1]
Nervous System					
Brain (various regions)	Nervous	Intermediate to High	Detected	Human, Rat	[1][7][14]
Glial Cells (Astrocytes, Microglia)	Nervous	Detected	Colocalized with GFAP	Human, Rat	[14]
Satellite Glial Cells (DRG)	Nervous	Detected	Not specified	Rat	[14]
Metabolic Tissues					
Adipose Tissue	Metabolic	High	Abundantly Expressed	Human, Mouse	[6][7][15]
Placenta	Reproductive	Highest	Cytoplasmic and Membranous	Human	[1][7][16]



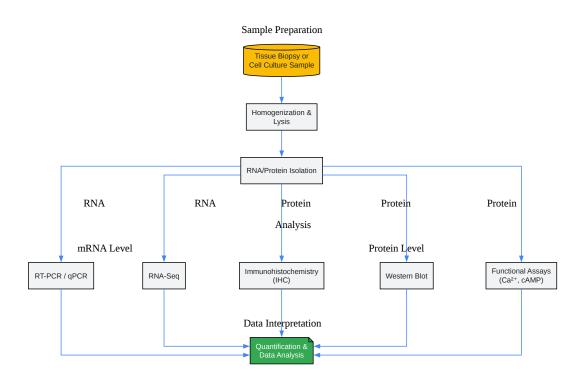
Other Tissues					
Heart	Cardiovascul ar	Low to Intermediate	Not specified	Human	[7]
Kidney	Urinary	Lowest	Not specified	Human	[7]
Female Reproductive Tract	Reproductive	High in Epithelium	Prominent in Epithelium	Human, Mouse	[1]

Detailed Experimental Protocols

This section outlines the methodologies used to determine P2Y14 receptor expression and function.

The investigation of P2Y14R expression typically follows a standardized workflow, beginning with sample acquisition and culminating in data analysis, whether at the transcriptomic or proteomic level.





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A generalized workflow for analyzing P2Y14 receptor expression.

Quantitative reverse transcriptase-polymerase chain reaction (RT-PCR) is a common method to quantify P2Y14R mRNA.

- RNA Isolation: Total RNA is extracted from tissues or cells using commercially available kits (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry.
- Reverse Transcription: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random primers.



- Quantitative PCR (qPCR): qPCR is performed using a thermal cycler with a fluorescent detection system. The reaction mixture typically contains cDNA template, forward and reverse primers specific for the P2Y14R gene (P2RY14), and a fluorescent dye-based detection chemistry (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).
 - Human P2RY14 Primers Example:
 - Forward: 5'-TTCCTTTCAAGATCCTTGGTGACT-3'[17]
 - Reverse: 5'-GCAGAGACCCTGCACACAA-3'[17]
- Data Analysis: The relative expression of P2Y14R mRNA is calculated using the comparative
 Ct (ΔΔCt) method, normalized to a stable housekeeping gene (e.g., GAPDH).[3]

Immunohistochemistry (IHC) is used to visualize the location of the P2Y14 receptor protein within tissue sections.

- Tissue Preparation: Tissues are fixed (e.g., in 4% paraformaldehyde), dehydrated, and embedded in paraffin. Sections (e.g., 5 µm) are cut and mounted on slides.
- Antigen Retrieval: Slides are deparaffinized, rehydrated, and treated with an antigen retrieval solution (e.g., citrate buffer, pH 6.0) at high temperature to unmask the antigenic sites.
- Immunostaining:
 - Sections are blocked with a blocking solution (e.g., normal goat serum) to prevent nonspecific antibody binding.
 - Sections are incubated with a primary antibody specific for the P2Y14 receptor. The choice of antibody and its dilution are critical and require validation.
 - After washing, sections are incubated with a labeled secondary antibody (e.g., HRPconjugated or fluorescent-conjugated) that recognizes the primary antibody.
 - For enzymatic detection (HRP), a substrate-chromogen solution (e.g., DAB) is added to produce a colored precipitate at the site of the antigen. For fluorescence, slides are mounted with a fluorescent mounting medium.

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 Imaging: Slides are visualized using a light or fluorescence microscope. Co-localization studies may be performed using antibodies against cell-specific markers (e.g., GFAP for astrocytes).[14]

Functional assays confirm that the expressed receptor is active and coupled to downstream signaling pathways.

- cAMP Accumulation Assay: This assay measures the inhibition of adenylyl cyclase activity.[5]
 - Cells expressing P2Y14R (either endogenously or through transfection) are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
 - Adenylyl cyclase is stimulated with an agent like forskolin.
 - Cells are then treated with a P2Y14R agonist (e.g., UDP-glucose).
 - Intracellular cAMP levels are measured using commercially available kits (e.g., ELISA or TR-FRET based). A decrease in cAMP levels upon agonist treatment indicates functional Gαi coupling.[5]
- Calcium (Ca²⁺) Mobilization Assay: This assay detects Gβy-mediated PLC activation.[1]
 - Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
 - Baseline fluorescence is measured.
 - A P2Y14R agonist is added, and changes in intracellular fluorescence are monitored over time using a fluorometric imaging plate reader or microscope. An increase in fluorescence indicates a rise in intracellular calcium concentration.[1][9]
- Chemotaxis Assay: This assay assesses the role of P2Y14R in cell migration, particularly for immune cells like neutrophils.[2][5]
 - A chemotaxis chamber (e.g., Boyden chamber) is used, which consists of two compartments separated by a microporous membrane.
 - The lower chamber is filled with a medium containing a P2Y14R agonist as a chemoattractant.



- A suspension of cells (e.g., isolated human neutrophils) is placed in the upper chamber.
- The chamber is incubated to allow cells to migrate through the membrane towards the chemoattractant.
- Migrated cells on the lower side of the membrane are fixed, stained, and counted. An increase in migrated cells in the presence of the agonist indicates a chemotactic response.
 [2]

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References

- 1. Signalling and pharmacological properties of the P2Y14 receptor PMC [pmc.ncbi.nlm.nih.gov]
- 2. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional expression of the P2Y14 receptor in murine T-lymphocytes PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose— Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adipocyte P2Y14 receptors play a key role in regulating whole-body glucose and lipid homeostasis PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. genecards.org [genecards.org]
- 9. P2Y14 Receptor as a Target for Neutrophilia Attenuation in Severe COVID-19 Cases: From Hematopoietic Stem Cell Recruitment and Chemotaxis to Thrombo-inflammation -PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Purinergic Receptors in the Airways: Potential Therapeutic Targets for Asthma? [frontiersin.org]



- 11. researchgate.net [researchgate.net]
- 12. UDP-glucose and P2Y14 receptor amplify allergen-induced airway eosinophilia PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model -PMC [pmc.ncbi.nlm.nih.gov]
- 15. JCI Insight Adipocyte P2Y14 receptors play a key role in regulating whole-body glucose and lipid homeostasis [insight.jci.org]
- 16. P2RY14 protein expression summary The Human Protein Atlas [proteinatlas.org]
- 17. journals.physiology.org [journals.physiology.org]
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